
Comprehensive Spectroscopic Analysis: 3-
Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
3-Chloro-2-fluoro-6-

methoxybenzoic acid

CAS No.: 1782016-34-5

Cat. No.: B2893522

Get Quote

Executive Summary & Chemical Identity
3-Chloro-2-fluoro-6-methoxybenzoic acid is a highly functionalized benzoic acid derivative

often utilized as a scaffold in the synthesis of auxinic herbicides (similar to dicamba) and

fluorinated pharmaceutical intermediates.[1][2][3] Its unique substitution pattern—featuring a

crowded aromatic ring with halogenated and methoxy groups—creates distinct spectroscopic

signatures essential for structural validation.
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Property Data

CAS Number 1782016-34-5

Molecular Formula

C

H

ClFO

Molecular Weight 204.58 g/mol

Exact Mass
203.9990 (for

Cl)

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water

Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is characterized by the distinct isotopic signature of the

chlorine atom and specific fragmentation pathways involving the carboxylic acid and methoxy

groups.

Ionization & Isotopic Pattern
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]

is preferred for acidic species. Electron Impact (EI, 70 eV) is common for GC-MS analysis of
the methyl ester derivative.

Molecular Ion (M

): 204 m/z (Base peak for

Cl).
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Isotopic Abundance: The presence of one chlorine atom results in a characteristic 3:1 ratio

between the M

(204) and [M+2]

(206) peaks.

Fragmentation Pathway (EI)
The fragmentation logic follows standard aromatic carboxylic acid decay:

-Cleavage: Loss of the hydroxyl radical (

OH, -17) or water (ortho-effect).

Decarboxylation: Loss of CO

(44 Da) from the molecular ion is a primary pathway, generating the phenyl cation [C

H

ClFO]

.

Methoxy Cleavage: Loss of the methyl radical (

CH

, -15) or formaldehyde (CH

O, -30).

Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathways observed in the mass

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2893522?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]+
m/z 204 (100%)

[M - OH]+
m/z 187

- OH (17)

[M - COOH]+
m/z 159

- COOH (45)

[M - CH3]+
m/z 189

- CH3 (15)

Substituted Benzyne
Intermediate

- Cl/F

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 3-Chloro-2-fluoro-6-methoxybenzoic acid
under EI conditions.

Infrared Spectroscopy (IR)
The IR spectrum is dominated by the carboxylic acid dimer and the halogenated aromatic ring

vibrations.
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Functional Group
Wavenumber (cm

)

Assignment &

Characteristics

O-H Stretch 2800 – 3200

Broad, strong absorption due

to carboxylic acid dimerization

(H-bonding).

C=O Stretch 1680 – 1710

Strong, sharp peak. Lower

frequency than typical esters

due to conjugation and H-

bonding.

C=C Aromatic 1580 – 1610

Medium intensity. Ring

breathing modes of the

tetrasubstituted benzene.

C-O Stretch 1250 – 1280

Strong. Asymmetric stretching

of the aryl alkyl ether (Ar-O-CH

).

C-F Stretch 1100 – 1200
Strong. Characteristic of aryl

fluorides.

C-Cl Stretch 700 – 800

Medium/Strong. Aryl chloride

vibration, often obscured in the

fingerprint region.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the regiochemistry of the substituents. The data below

represents the predicted chemical shifts and coupling constants based on substituent additivity

rules for CDCl

solution.

H NMR (400 MHz, CDCl )
The aromatic region contains only two protons, H4 and H5, which are ortho to each other.
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11.0 – 13.0 ppm (1H, br s): Carboxylic acid proton (-COOH). Exchangeable with D

O.

7.35 ppm (1H, dd,

Hz):H4.

Located ortho to the Chlorine (C3) and para to the Fluorine (C2).

Coupling: It shows a large ortho-coupling to H5 (

Hz) and a medium meta-coupling to the Fluorine (

Hz).

6.75 ppm (1H, d,

Hz):H5.

Located ortho to the Methoxy group (C6). The electron-donating effect of the methoxy

group significantly shields this proton, shifting it upfield.

Coupling: Dominant ortho-coupling to H4 (

Hz). The para-coupling to Fluorine (

) is typically small (< 1.5 Hz) and may appear as line broadening rather than a distinct
split.

3.95 ppm (3H, s): Methoxy protons (-OCH

).

C NMR (100 MHz, CDCl )
The

C spectrum will show 8 distinct carbon environments. Note that C-F coupling will split carbon
signals into doublets.
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Carbon
Shift (

ppm)

Multiplicity (

)
Assignment

C=O 165.5
d,

Hz

Carboxylic Acid

Carbon

C2 154.0
d,

Hz
C-F (Direct coupling)

C6 151.5
d,

Hz
C-OMe (Ipso to OMe)

C4 131.0
d,

Hz

Aromatic C-H (Meta to

F)

C3 118.5
d,

Hz
C-Cl (Ortho to F)

C1 115.0
d,

Hz
Ipso to COOH

C5 108.5 s (or small d)
Aromatic C-H (Para to

F)

OMe 56.5 s Methoxy Carbon

F NMR (376 MHz, CDCl )
-115 to -120 ppm: Single multiplet. The signal will be split into a doublet of doublets due to
coupling with H4 (meta) and potentially H5 (para, weak).

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from artifacts:
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Solvent Choice: Use DMSO-d

if the acid is insoluble in CDCl

, though CDCl

is preferred for sharper resolution of the acidic proton.

Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended

solids which cause line broadening.

Reference: Use Tetramethylsilane (TMS,

0.[4]00) or the residual solvent peak (CHCl

,

7.26) as the internal standard.

GC-MS Derivatization (Methylation)
Direct analysis of carboxylic acids by GC-MS can be poor due to tailing. Derivatization to the

methyl ester is recommended:

Dissolve 5 mg of sample in 0.5 mL Methanol.

Add 0.5 mL of TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow

color remains.

Stir for 10 minutes at room temperature.

Quench with 1 drop of acetic acid (until colorless).

Inject 1

L into the GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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